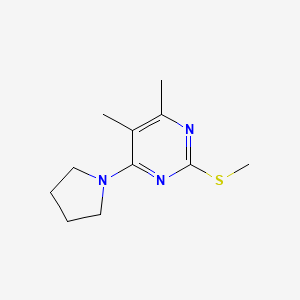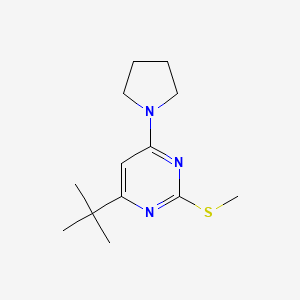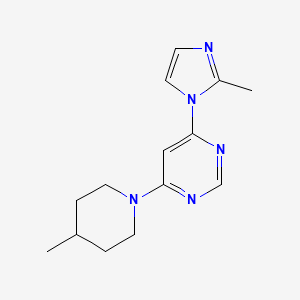![molecular formula C14H17FN6 B6441618 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2424677-13-2](/img/structure/B6441618.png)
5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their versatile biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .作用机制
Target of Action
The primary target of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is the cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs .
Mode of Action
This compound acts as a CDK2 inhibitor. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways:
- DNA Damage Response : Inhibition of CDK2 can enhance the sensitivity of cells to DNA damage, as the repair mechanisms are compromised .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of CDK2 leads to decreased phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors necessary for DNA synthesis. At the cellular level, this results in cell cycle arrest and potentially apoptosis, reducing cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound:
- Interactions : Co-administration with other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and bioavailability .
This comprehensive understanding of the mechanism of action of this compound highlights its potential as a therapeutic agent, particularly in cancer treatment where CDK2 plays a pivotal role.
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors : [Review on the Synthesis and Therapeutic Potential of Pyrido2,3-
实验室实验的优点和局限性
5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and purify. It is also relatively stable, which makes it suitable for long-term storage. Additionally, it is non-toxic and has low bioavailability, which makes it safe to use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in scientific research. It could be used to study the effects of drugs on other types of receptors, such as ion channels and transporters. Additionally, it could be used to study the effects of drugs on metabolic pathways and gene expression. It could also be used to study the effects of drugs on other biological processes, such as cell differentiation, apoptosis, and cell migration. Finally, it could be used to develop new drugs or to improve existing drugs.
合成方法
5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is synthesized through a multi-step process. The first step involves the reaction of 2,4-dimethyl-6-piperazin-1-yl pyrimidine and ethyl chloroformate in the presence of triethylamine in dichloromethane. The second step involves the reaction of the product from the first step with 5-fluoropyrimidine in the presence of triethylamine in dichloromethane. The final product is then isolated by column chromatography and recrystallization.
科学研究应用
5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research applications. It has been used to study the pharmacology of G-protein coupled receptors, to investigate the mechanism of action of drugs, to study the effects of drugs on enzymes, and to study the effects of drugs on cell signaling pathways. It has also been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.
属性
IUPAC Name |
5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSKJAAVNTNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)


![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441623.png)